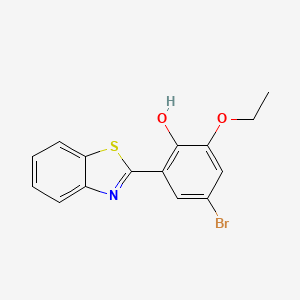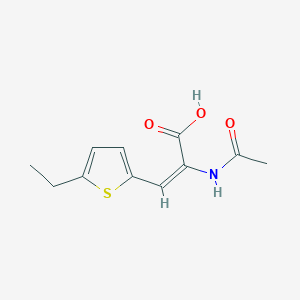
N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide
Overview
Description
N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide, also known as NSC 655649, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a member of the indoline family and has been shown to have promising effects in various preclinical studies.
Mechanism of Action
The mechanism of action of N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide 655649 is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene silencing. N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide 655649 inhibits HDAC activity, leading to the increased acetylation of histones and the activation of gene expression.
Biochemical and Physiological Effects:
N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide 655649 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide 655649 has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects in a study conducted by Kim et al. (2019), where it was found to protect against ischemic brain injury in rats.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide 655649 in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a promising candidate for further preclinical studies. However, one of the limitations of using N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide 655649 is that its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and to determine its potential therapeutic properties.
Future Directions
There are several future directions for the study of N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide 655649. One potential direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to study its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential therapeutic properties in other disease models.
Conclusion:
In conclusion, N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide 655649 is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic effects. N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide 655649 inhibits the activity of HDACs, leading to the increased acetylation of histones and the activation of gene expression. Although its mechanism of action is not fully understood, N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide 655649 has low toxicity in vitro and in vivo, making it a promising candidate for further preclinical studies.
Scientific Research Applications
N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide 655649 has been studied for its potential therapeutic properties in various preclinical studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic effects. In a study conducted by Zhang et al. (2015), N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide 655649 was found to inhibit the growth of gastric cancer cells by inducing apoptosis and cell cycle arrest. Another study by Kim et al. (2018) demonstrated that N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide 655649 has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro and in vivo.
properties
IUPAC Name |
1-(benzenesulfonyl)-N-ethyl-2,3-dihydroindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-2-18-17(20)14-8-9-16-13(12-14)10-11-19(16)23(21,22)15-6-4-3-5-7-15/h3-9,12H,2,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTHFNCOPOJWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(C=C1)N(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-1-(phenylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4676983.png)
![2-(allylamino)-3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4676996.png)
![2-(isopropylthio)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4677009.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4677019.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4677021.png)
![3-(1,3-benzodioxol-5-yl)-6-methyl-4-(4-thiomorpholinylcarbonyl)isoxazolo[5,4-b]pyridine](/img/structure/B4677023.png)
![2-{[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4677026.png)
![N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B4677042.png)


![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4677069.png)
![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B4677071.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4677074.png)
